gamma-Glutamyltyrosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c15-10(13(19)20)5-6-12(18)16-11(14(21)22)7-8-1-3-9(17)4-2-8/h1-4,10-11,17H,5-7,15H2,(H,16,18)(H,19,20)(H,21,22)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLXCWVSSLFQDS-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995841 | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011741 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7432-23-7 | |
| Record name | Glutamyltyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Glutamyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-γ-glutamyl-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | gamma-Glutamyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011741 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Role of γ-Glutamyltyrosine in glutathione metabolism
The Metabolic Shunt: Role of -Glutamyltyrosine in Glutathione Metabolism
Executive Summary
This guide moves beyond standard textbook definitions to explore the kinetic competition between hydrolysis and transpeptidation, the specific transport mechanisms of
Part 1: The Mechanistic Core
The Transpeptidation Shunt
The canonical view of GSH catabolism focuses on hydrolysis. However, the physiological reality is a kinetic competition driven by GGT. GGT does not simply hydrolyze GSH; it transfers the
-
Hydrolysis (Basal): In the absence of amino acids, water acts as the acceptor, yielding Glutamate + Cysteinylglycine.
-
Transpeptidation (Active Transport): In the presence of high-affinity acceptors (e.g., Tyrosine), GGT catalyzes the formation of
-glutamyl peptides.
Why Tyrosine?
Tyrosine is a bulky, hydrophobic amino acid. GGT exhibits specific affinity for hydrophobic acceptors, making the formation of
Pathway Visualization: The -Glutamyl Cycle
The following diagram illustrates the specific "Tyrosine Shunt" within the broader cycle.
Figure 1: The Tyrosine Shunt in the
Part 2: Physiological Significance & Biomarker Utility
Hypertension and Vascular Resistance
Elevated serum GGT is a well-established independent risk factor for cardiovascular mortality. However,
-
Mechanism: In hypertensive states, oxidative stress depletes intracellular GSH.[3] The upregulation of GGT is a compensatory response to salvage extracellular GSH.
-
The Marker: Consequently, plasma levels of
-Glu-Tyr rise significantly in hypertensive subjects. It acts as a circulating footprint of systemic GGT upregulation and oxidative stress.
Metabolic Syndrome
Recent metabolomic profiling identifies
Data Summary: GGT Kinetic Parameters Comparison of GGT affinity for different substrates/acceptors.
| Substrate/Acceptor | Physiological Role | |
| GSH (Donor) | 7 - 12 | Primary antioxidant / Cysteine reservoir |
| GSSG (Donor) | 8 - 15 | Oxidized form, cleared to prevent toxicity |
| Gly-Gly (Acceptor) | ~10,000 | Standard in vitro assay acceptor (non-physiologic) |
| L-Tyrosine (Acceptor) | Variable* | In vivo acceptor; facilitates hydrophobic AA transport |
*Note:
Part 3: Analytical Methodologies (LC-MS/MS)
To study
Protocol: Quantitative Analysis via UHPLC-MS/MS
Based on the validation strategies by Kobayashi et al. (2016).
Principle:
Direct quantification of
Workflow Diagram:
Figure 2: Sample preparation and analysis workflow for targeted quantification.
Step-by-Step Protocol:
-
Sample Collection: Collect plasma in EDTA tubes. Store at -80°C immediately to prevent ex vivo GGT activity.
-
Internal Standard (ISTD): Spike samples with isotope-labeled standard (
- -Glu-Tyr) to correct for matrix effects. -
Extraction:
-
Mix 50
L plasma with 150 L ice-cold Acetonitrile (ACN) containing 1% Formic Acid. -
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to ensure complete protein precipitation.
-
-
Clarification: Centrifuge at 15,000
for 15 minutes at 4°C. -
Injection: Transfer supernatant to a glass vial. Inject 5
L into the UHPLC system. -
Chromatography Conditions:
-
Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: ACN + 0.1% Formic Acid.
-
Gradient: 0-2 min (1% B), 2-10 min (linear to 95% B).
-
-
Mass Spectrometry (MRM Transitions):
-
Operate in Positive Electrospray Ionization (ESI+) mode.
-
Monitor transition: m/z 311.1
136.1 (Loss of -glutamyl moiety).
-
Part 4: Therapeutic Implications
Drug Development Targets
Targeting the GGT-
-
GGT Inhibition: In cancer, tumors overexpress GGT to salvage cysteine for GSH synthesis (drug resistance). Inhibitors (e.g., GGsTop) block this, potentially lowering
-Glu-Tyr levels. -
Prodrug Strategies:
-Glutamyl derivatives of drugs can be synthesized. These are inactive until cleaved by GGT at the target tissue (e.g., kidney or tumor), releasing the active drug and glutamate.
Interpreting Clinical Data
When reviewing clinical trial data for metabolic drugs:
-
High
-Glu-Tyr + Low GSH: Indicates oxidative stress with active compensatory GGT upregulation. -
Low
-Glu-Tyr + Low GSH: Indicates failure of the -glutamyl cycle or enzyme deficiency (e.g., 5-oxoprolinuria).
References
-
Hanigan, M. H. (2014). Gamma-glutamyl transpeptidase: redox regulation and drug resistance. Advances in Cancer Research. Link
-
Kobayashi, M., et al. (2016). Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays. Journal of Chromatography B. Link
-
Cheung, B. M., et al. (2011).[4] Gamma-glutamyl transferase level predicts the development of hypertension in Hong Kong Chinese.[4] Clinica Chimica Acta. Link
-
Wickham, S., et al. (2011).[5] Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. Analytical Biochemistry. Link
-
Lushchak, V. I. (2012). Glutathione homeostasis and functions: potential targets for medical interventions. Journal of Amino Acids. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. Gamma-glutamyl transferase level predicts the development of hypertension in Hong Kong Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and isolation of γ-Glutamyltyrosine from soybeans
Technical Guide: Discovery, Isolation, and Characterization of
Executive Summary
-Glutamyltyrosine (This guide provides a comprehensive technical workflow for the isolation of
Part 1: The Discovery (Historical Context)
The definitive identification of
-
The Challenge: Early nitrogen analysis of soybean seeds revealed a significant "non-protein nitrogen" fraction that could not be accounted for by free amino acids alone.
-
The Breakthrough: Using paper chromatography and ion-exchange fractionation, Morris and Thompson isolated two acidic peptides:
-glutamyltyrosine and -glutamylphenylalanine. -
Significance: This discovery established that soybeans utilize
-glutamyl peptides as nitrogen storage reservoirs during seed maturation, which are rapidly mobilized during germination.
Part 2: Biochemical Mechanism
To isolate
Key Enzyme:
Figure 1: Enzymatic biosynthesis of
Part 3: Isolation Protocols
We present two protocols: the Classic Method (best for understanding bulk fractionation principles) and the Modern Method (standard for high-purity isolation for bioassays).
A. The Classic Method (Based on Morris & Thompson, 1962)
Principle: Exploits the acidic nature of the
-
Extraction: Defatted soybean meal is extracted with 70-80% Ethanol to precipitate large proteins while solubilizing small peptides and amino acids.
-
Clarification: The extract is filtered and concentrated in vacuo.
-
Ion Exchange (The Critical Step):
-
Resin: Dowex 1 (acetate form) or equivalent strong anion exchanger.
-
Loading: The extract is passed through the column. Neutral amino acids (Tyr, Phe) pass through. Acidic peptides (
-Glu-Tyr) bind. -
Elution: A gradient of Acetic Acid (0.5M to 2.0M) is used.
-Glu-Tyr elutes after glutamic acid but before strongly acidic conjugates.
-
-
Crystallization: Fractions are concentrated and crystallized from water/ethanol.
B. The Modern Protocol (High-Purity Preparative HPLC)
Principle: Uses hydrophobicity differences on C18 silica for rapid, high-resolution separation.
Reagents:
-
Solvent A: Milli-Q Water + 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile (ACN) + 0.1% TFA.
-
Column: C18 Preparative Column (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).
Step-by-Step Workflow:
-
Crude Extraction:
-
Homogenize 10g soybean powder in 100mL 1:1 Water:ACN containing 0.1% Formic Acid.
-
Sonicate for 20 mins at room temperature.
-
Centrifuge at 12,000 x g for 15 mins. Collect supernatant.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with MeOH then Water.
-
Load supernatant. Wash with 5% ACN to remove salts/sugars.
-
Elute peptide fraction with 30% ACN. Lyophilize to dryness.
-
-
Preparative HPLC Isolation:
-
Resuspend dried extract in Mobile Phase A.
-
Gradient: 0-5 min (2% B); 5-25 min (Linear gradient 2% -> 30% B).
-
Detection: UV at 210 nm (peptide bond) and 280 nm (Tyrosine aromatic ring).
-
Collection: Collect peak eluting at approx. 12-14 min (system dependent).
-
-
Validation: Analyze fraction purity via UPLC-MS.
Figure 2: Modern Preparative HPLC workflow for high-purity isolation.
Part 4: Characterization & Validation
To ensure the isolated compound is indeed
Mass Spectrometry (ESI-MS/MS)
-
Molecular Weight: 310.30 g/mol [1]
-
Ionization Mode: Positive ESI (
) -
Fragmentation Pattern (MS2):
-
The
-linkage is more labile than -linkage, but specific transitions confirm the sequence.
-
| Precursor Ion ( | Product Ion ( | Identity |
| 311.1 | 136.1 | Tyrosine Immonium Ion (Quantifier) |
| 311.1 | 182.1 | Loss of Glutamyl moiety |
| 311.1 | 265.1 | Loss of HCOOH (Carboxyl group) |
Nuclear Magnetic Resonance ( H-NMR)
Solvent: D
-
Glutamyl Moiety:
-
-H:
~3.75 ppm (Triplet). -
-H (adjacent to amide N):
~2.35 ppm (Multiplet) — Shifted downfield due to amide linkage.
-
-H:
-
Tyrosine Moiety:
-
Aromatic H:
7.15 (d) and 6.85 (d) ppm (AA'BB' system). -
-H:
3.10 and 2.95 ppm (dd).
-
Part 5: Quantitative Analysis
For researchers quantifying
Instrument: Waters Acquity UPLC or equivalent. Column: HSS T3 C18 (1.8 µm, 2.1 x 100 mm). Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
Gradient Table:
| Time (min) | % A | % B | Curve |
|---|---|---|---|
| 0.0 | 98 | 2 | Initial |
| 1.0 | 98 | 2 | 6 |
| 6.0 | 70 | 30 | 6 |
| 8.0 | 5 | 95 | 1 |
| 10.0 | 98 | 2 | 1 |
Note:
References
-
Morris, C. J., & Thompson, J. F. (1962). The isolation and characterization of gamma-L-glutamyl-L-tyrosine and gamma-L-glutamyl-L-phenylalanine from soybeans. Biochemistry, 1(4), 706–709. Link
-
Kiyota, Y., et al. (2018). Diversity of
-glutamyl peptides and oligosaccharides, the "kokumi" taste enhancers, in seeds from soybean mini core collections. Bioscience, Biotechnology, and Biochemistry, 82(3), 507-514. Link -
Kuroda, M., et al. (2013).
-glutamyl-valyl-glycine, in commercial soy sauces. Food Chemistry, 141(2), 823-828. Link -
Toelstede, S., et al. (2009).
-glutamyl peptides by liquid chromatography-mass spectrometry.[2] Journal of Agricultural and Food Chemistry, 57(9), 3738-3748. Link
Sources
Methodological & Application
Stable isotope labeling of γ-Glutamyltyrosine for metabolic tracing
An in-depth guide to the stable isotope labeling of γ-Glutamyltyrosine for metabolic tracing, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview, from theoretical principles to detailed experimental protocols.
Introduction: The Significance of γ-Glutamyltyrosine in Metabolism
γ-Glutamyltyrosine (γ-Glu-Tyr) is a dipeptide formed from glutamic acid and tyrosine, linked via the gamma-carboxyl group of the glutamate residue.[1][2] This unconventional peptide bond makes it resistant to standard peptidases.[3] Its primary route of synthesis and degradation is through the γ-glutamyl cycle, a key pathway for glutathione (GSH) metabolism and amino acid transport.[4] The enzyme γ-glutamyltransferase (GGT), often located on the exterior of cell membranes, catalyzes the transfer of the γ-glutamyl moiety from glutathione to an acceptor amino acid, such as tyrosine, to form γ-glutamyl dipeptides.[3][5][6]
Understanding the flux through this pathway and the fate of γ-Glu-Tyr is crucial for several areas of research. Dysregulation of GGT and glutathione metabolism is implicated in various pathological conditions, including liver disease, diabetes, and neurodegenerative disorders.[3] Furthermore, γ-glutamyl peptides are being explored for their therapeutic potential, including their use as prodrugs to enhance the delivery of amino acids like tyrosine to specific tissues.[7][8]
Stable isotope tracing provides a powerful method to dynamically track the metabolic fate of γ-Glu-Tyr in complex biological systems.[9][10] By introducing a "heavy" version of the molecule, where specific atoms are replaced with their non-radioactive stable isotopes (e.g., ¹³C or ¹⁵N), researchers can distinguish the tracer from its endogenous, unlabeled counterpart using mass spectrometry.[11][12] This allows for the precise quantification of its uptake, conversion into downstream metabolites, and overall contribution to cellular metabolism.
This guide details the complete workflow for conducting metabolic tracing studies with stable isotope-labeled γ-Glutamyltyrosine.
Part 1: Synthesis and Characterization of Labeled γ-Glutamyltyrosine
The foundation of any tracer study is the high-purity, isotopically-labeled compound. The choice of isotope and its position within the molecule is a critical design parameter, determined by the specific metabolic questions being addressed. For tracing the entire dipeptide or its glutamyl portion, labeling the glutamate moiety is ideal. Conversely, to trace the tyrosine portion, the label should be on the tyrosine ring or backbone.
Rationale for Isotope Selection
Stable isotopes commonly used in metabolic research offer distinct advantages.
| Isotope | Natural Abundance (%) | Mass Increase (Da) | Common Use |
| Carbon-13 (¹³C) | ~1.1% | +1.00335 | Tracing carbon backbones through metabolic pathways. |
| Nitrogen-15 (¹⁵N) | ~0.37% | +0.99703 | Tracing nitrogen flux, amino acid metabolism. |
| Deuterium (²H) | ~0.015% | +1.00628 | Can be used for tracing, but may exhibit kinetic isotope effects. |
For this protocol, we will focus on a common labeling strategy: using L-Glutamic acid labeled with five Carbon-13 atoms and one Nitrogen-15 atom (¹³C₅, ¹⁵N-Glu) as the precursor for the synthesis. This provides a significant mass shift (+6 Da), making it easily distinguishable from the unlabeled compound in a mass spectrometer and minimizing any potential overlap with natural isotopic abundances.
Enzymatic Synthesis Protocol: L-γ-Glutamyl-(¹³C₅, ¹⁵N)-tyrosine
Enzymatic synthesis using γ-glutamyltransferase offers a highly specific and efficient method for producing γ-glutamyl peptides.[13] This protocol leverages the transpeptidation activity of GGT.
Materials:
-
L-Glutamine (as γ-glutamyl donor)
-
L-Tyrosine methyl ester (as γ-glutamyl acceptor, used for improved solubility)[8]
-
Recombinant γ-Glutamyltransferase (GGT) (e.g., from E. coli)[3]
-
Tris-HCl buffer (100 mM, pH 8.5)
-
Hydrochloric acid (HCl) for hydrolysis of the methyl ester
-
Solid Phase Extraction (SPE) C18 cartridges for purification
-
High-Performance Liquid Chromatography (HPLC) system for final purification
-
Mass Spectrometer for verification
Protocol:
-
Reaction Setup: In a reaction vessel, dissolve L-Glutamine (donor substrate) and L-Tyrosine methyl ester (acceptor substrate) in 100 mM Tris-HCl buffer (pH 8.5). A molar ratio of 5:1 (donor:acceptor) is recommended to drive the reaction towards synthesis.
-
Enzyme Addition: Add purified GGT to the reaction mixture. The optimal enzyme concentration should be determined empirically but a starting point of 1 U/mL is suggested.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them via HPLC.
-
Reaction Termination: Stop the reaction by adding an equal volume of 1 M HCl. This also initiates the hydrolysis of the tyrosine methyl ester.
-
Hydrolysis: Heat the mixture to 60°C for 2 hours to completely hydrolyze the methyl ester, yielding the final γ-Glutamyltyrosine product.
-
Purification:
-
Initial Cleanup: Pass the reaction mixture through a C18 SPE cartridge to remove the enzyme and other hydrophilic impurities.
-
HPLC Purification: Purify the eluate using a preparative reverse-phase HPLC system to isolate the labeled γ-Glu-Tyr.
-
-
Verification: Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry. The expected mass shift for L-γ-Glutamyl-(¹³C₅, ¹⁵N)-tyrosine compared to the unlabeled compound is +6 Da.
Part 2: Experimental Design for Metabolic Tracing
A well-designed experiment is crucial for obtaining meaningful data. This involves selecting the appropriate biological system, determining the tracer concentration and exposure time, and including necessary controls.
In Vitro Tracing in Cell Culture
This workflow is suitable for investigating cellular uptake and metabolism of γ-Glu-Tyr in a controlled environment.
Sources
- 1. CAS 7432-23-7: Glutamyltyrosine | CymitQuimica [cymitquimica.com]
- 2. Exposome-Explorer - gamma-Glutamyltyrosine (Compound) [exposome-explorer.iarc.fr]
- 3. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]
- 13. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Troubleshooting low recovery of γ-Glutamyltyrosine during extraction
Technical Support Center: -Glutamyltyrosine Recovery
Ticket Status: OPEN
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting Low Recovery (<50%) of
Executive Summary: The "Invisible" Loss
Low recovery of
-
Enzymatic Hydrolysis:
-Glutamyltransferase (GGT) actively degrades the analyte during sample collection and thawing.[1] -
Phase Breakthrough: With a LogP of ~ -2.5,
-Glu-Tyr is too polar for standard C18 retention, leading to breakthrough during load/wash steps.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Ion Suppression: Early elution in Reverse Phase (RP) chromatography places the analyte in the "zone of death" (high salt/protein suppression), masquerading as low recovery.
Part 1: Pre-Extraction Stability (The "Silent Killer")
Q: My spike-in recovery is low even before extraction. Is the molecule unstable?
A: Yes, but not chemically—enzymatically .
The Fix: Immediate Enzyme Quenching You must halt GGT activity immediately upon sample collection.
-
Protocol A (Acidification): Add Sulfosalicylic Acid (SSA) or Trichloroacetic Acid (TCA) to a final concentration of 5% (w/v) immediately.[2] This precipitates GGT and drops the pH below its catalytic activity range.
-
Protocol B (Inhibitor): If acidification is incompatible with your downstream assay, add a specific GGT inhibitor like Acivicin or Serine-Borate complex, though acidification is more robust for extraction.[1][2]
-
Temperature Control: Never thaw samples without an inhibitor present. Thaw on ice, not in a water bath.
Technical Insight: GGT activity is highest in kidney tissue and serum.[1] Hemolysis releases intracellular peptidases that further accelerate degradation.[2] Reject hemolyzed samples.
Part 2: Extraction Optimization (Physicochemical Logic)
Q: I am using a standard C18 SPE cartridge, but the analyte is not in the eluate. Where did it go?
A: It likely went down the drain during the Load or Wash step.
Diagnostic Workflow: Use the following decision tree to select the correct extraction chemistry based on the analyte's properties.
Figure 1: Decision logic for selecting the appropriate extraction chemistry for polar dipeptides.
The Recommended Protocol: Mixed-Mode Cation Exchange (MCX)
Since you must acidify the sample to stop GGT (see Part 1), the analyte will be positively charged (protonated amine). Therefore, MCX is the most logical choice.
Step-by-Step MCX Protocol:
-
Pre-treatment: Dilute plasma 1:1 with 4%
(Acidifies to pH ~2, halts enzymes, protonates amine).[2] -
Conditioning: 1 mL MeOH, then 1 mL Water (pH 2).
-
Load: Load pre-treated sample slowly (<1 mL/min).
-
Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/salts).[2]
-
Wash 2: 1 mL Methanol (Removes hydrophobic interferences; analyte stays bound by ionic charge).[2]
-
Elution: 1 mL 5%
in Methanol. (Neutralizes the amine, breaking the ionic bond).
Part 3: Chromatographic & Detection Issues
Q: I switched to Protein Precipitation (PPT), but the signal is still weak and variable.
A: This is likely Matrix Effect (Ion Suppression) , not low extraction recovery.[2]
In Protein Precipitation, phospholipids and salts remain in the supernatant. Because
Validation Experiment: The Post-Column Infusion To confirm this, perform a "Post-Column Infusion" experiment:
-
Infuse a constant flow of standard
-Glu-Tyr into the MS source.[1][2] -
Inject a "blank" extracted matrix via the LC column.
-
Result: If you see a dip in the baseline at the retention time of
-Glu-Tyr, the matrix is suppressing the signal.
Solutions for LC-MS:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography retains polar compounds, moving
-Glu-Tyr away from the suppression zone.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Derivatization: Use Benzoyl Chloride (BzCl) or Butanol-HCl derivatization.[3][1][2] This adds hydrophobic groups, increasing retention on C18 and improving ionization efficiency (up to 10-100x signal enhancement).[1][2]
Summary of Troubleshooting Data
| Symptom | Probable Cause | Verification Step | Corrective Action |
| Loss in Plasma only (Stable in water) | GGT Enzymatic Activity | Incubate in plasma at RT vs. 4°C; measure degradation. | Acidify immediately (TCA/SSA) or add GGT inhibitors.[2] |
| Analyte in "Load" or "Wash" fraction | Polarity Breakthrough | Analyze flow-through fractions. | Switch from C18 to MCX SPE or HILIC. |
| Low Signal, Good Peak Shape | Ion Suppression | Post-column infusion or Matrix Factor calculation.[2] | Use Stable Isotope Internal Standard ( |
| Variable Recovery | Inconsistent pH | Check pH of final load solution. | Ensure Load pH < 2 for MCX or pH > 5 for MAX.[2] |
References
-
PubChem. (n.d.).[2] Gamma-Glutamyltyrosine (Compound).[3][1][2][4][5][6][7] National Library of Medicine. Retrieved from [Link][1][2]
-
FooDB. (n.d.).[2] Compound: gamma-Glutamyltyrosine.[3][1][2][4] Retrieved from [Link][2]
-
Soga, T., et al. (2011).[8] Quantitative analysis of γ-glutamyl peptides by liquid chromatography-mass spectrometry. Journal of Hepatology. (Contextual citation on LC-MS methods for glutamyl peptides).
-
Orlowski, M., & Szewczuk, A. (1961).[2][9] Colorimetric determination of gamma-glutamyl transpeptidase activity in human serum and tissues.[1][9][10] Acta Biochimica Polonica.[2][9] Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting SPE: Low Recovery. Retrieved from [Link]
Sources
- 1. CAS 7432-23-7: Glutamyltyrosine | CymitQuimica [cymitquimica.com]
- 2. Showing Compound gamma-Glutamyl-cysteine (FDB003603) - FooDB [foodb.ca]
- 3. Showing Compound gamma-Glutamyltyrosine (FDB112194) - FooDB [foodb.ca]
- 4. Glutamyltyrosine | C14H18N2O6 | CID 94340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In Vitro Studies on Degradation of Gamma-L-Glutamyl-L-Cysteine and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genuinebiosystem.com [genuinebiosystem.com]
- 7. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colorimetric determination of gamma-glutamyl transpeptidase activity in human serum and tissues with synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Enhancing the sensitivity of γ-Glutamyltyrosine detection in mass spectrometry
Technical Support Center: Optimizing
Topic: Enhancing the sensitivity of
Executive Summary
The analysis of
This guide moves beyond basic operation manuals to address the causality of low sensitivity. We focus on three pillars of optimization: Chemical Derivatization (to alter physicochemical properties), Chromatographic Orthogonality (HILIC vs. RP), and Fragment-Specific MRM Tuning (to distinguish isomers).
Part 1: The Sensitivity Crisis (Low Ionization Efficiency)
User Issue: "I am seeing poor limits of detection (LOD) and signal variability for
Root Cause:
The Solution: Benzoylation Derivatization Strategy To achieve femtomole-level sensitivity, we must transform the analyte. Benzoylation adds a hydrophobic group, increasing retention on C18 columns (moving it away from the suppression zone) and enhancing ionization efficiency in positive mode.
Protocol: Benzoyl Chloride Derivatization
Validated for
| Step | Action | Mechanism/Rationale |
| 1. Prep | Mix 50 | Use stable isotope labeled IS (e.g., |
| 2. Buffer | Add 25 | Critical: Reaction requires alkaline pH (pH > 9) to deprotonate the amine for nucleophilic attack. |
| 3. React | Add 25 | BzCl reacts with the primary amine and phenol group of Tyr. |
| 4. Quench | Add 25 | Stops the reaction and neutralizes pH to protect the LC column. |
| 5. Clean | Centrifuge at 15,000 x g for 10 min. | Removes precipitated proteins and salts. |
Visualizing the Workflow
Caption: Workflow for benzoyl chloride derivatization to enhance hydrophobicity and ionization.
Part 2: The Selectivity Challenge (Isomeric Interference)
User Issue: "I detect a peak, but I cannot confirm if it is
Root Cause: Both isomers have the same molecular weight (MW 310.12) and elemental composition. Standard low-resolution MS cannot distinguish them.
The Solution: MS/MS Fragmentation & Chromatographic Separation
Fragmentation Logic (MS/MS)
The
-
Precursor Ion (
): 311.1 m/z -
Differentiation Strategy:
| Feature | ||
| Dominant Fragment | m/z 182.1 (Tyrosine) & m/z 136.1 (Tyr immonium) | m/z 265.1 (Loss of |
| Neutral Loss | 129 Da (Pyroglutamic acid loss) | 18 Da (Water) or 46 Da ( |
| Stability | Susceptible to peptidases. |
Chromatographic Resolution
If you cannot derivatize, you must use a column that separates these isomers based on their zwitterionic interaction.
-
Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Why: HILIC retains polar compounds via a water layer on the silica surface. The
and isomers have different pKa values for their amine groups, leading to different partitioning and retention times. -
Phase: Amide or Zwitterionic (ZIC-HILIC) phases are superior to bare silica.
-
Part 3: Troubleshooting & Optimization Guide
User Issue: "My retention time is shifting, and sensitivity drops after 50 injections."
Root Cause: Polar dipeptides are sensitive to mobile phase pH changes and column fouling. In HILIC, the "water layer" takes time to equilibrate.
Decision Matrix: Choosing the Right Method
Caption: Decision tree for selecting derivatization vs. direct HILIC analysis based on sensitivity needs.
Optimized MRM Table (Underivatized)
| Compound | Polarity | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Note |
| ESI (+) | 311.1 | 182.1 | 25 | 20 | Quantifier (Tyr fragment) | |
| ESI (+) | 311.1 | 136.1 | 25 | 35 | Qualifier (Immonium) | |
| ESI (+) | 311.1 | 84.0 | 25 | 45 | Qualifier (PyroGlu ring) |
Part 4: Frequently Asked Questions (FAQs)
Q1: Why do I see "ghost peaks" in my blank samples?
A:
-
Fix: Use LC-MS grade water exclusively. Avoid latex gloves (which can shed contaminants) and use nitrile.
Q2: Can I use an ion-pairing agent like TFA instead of derivatization? A: You can, but it is not recommended for high sensitivity. TFA (Trifluoroacetic acid) suppresses ionization in negative mode and can reduce signal in positive mode by up to 50% compared to Formic Acid. If you must use ion pairing to retain the peptide on C18, use HFIP (Hexafluoroisopropanol) buffered with TEA, which is much more MS-friendly.
Q3: How do I store the samples?
A:
References
-
Wang, Y., et al. (2014).
-glutamyl peptides in foods by HPLC-MS/MS. Journal of Agricultural and Food Chemistry. Link -
Li, S., et al. (2020).
-glutamyl dipeptides in biological samples using benzoyl chloride derivatization. Analytica Chimica Acta. Link -
Toelstede, S. & Hofmann, T. (2009). Kokumi-active glutamyl peptides in cheeses and their quantification by LC-MS/MS. Journal of Agricultural and Food Chemistry. Link
-
Kuroda, M., et al. (2013).
-glutamyl peptides in fermented foods. Food Chemistry. Link
Strategies to improve the linearity of γ-Glutamyltyrosine calibration curves
An essential component of quantitative analysis is the creation of a reliable calibration curve. For researchers, scientists, and professionals in drug development who work with γ-Glutamyltyrosine, achieving a linear calibration curve is crucial for accurate quantification. This technical support center offers troubleshooting advice and frequently asked questions to help you identify and resolve typical problems that result in non-linear calibration curves.
Troubleshooting Guide: Resolving Linearity Issues
This section addresses specific problems you may encounter during the analysis of γ-Glutamyltyrosine.
Question 1: My calibration curve for γ-Glutamyltyrosine is losing linearity at higher concentrations, what are the likely causes and how can I resolve this?
Answer: A loss of linearity at high concentrations, often appearing as a "plateau," is a common issue. This phenomenon typically points to detector saturation or solubility limits.
-
Causality—Detector Saturation:
-
UV/Vis Detectors: According to Beer's Law, there is a linear relationship between a solution's absorbance and its concentration.[1] However, this relationship breaks down at very high absorbance values (typically > 2 AU) due to factors like stray light and detector noise.[1]
-
Mass Spectrometry (MS) Detectors: The detector can become overwhelmed with ions at high analyte concentrations. This is particularly relevant in electrospray ionization (ESI), where the ionization process itself can become non-linear at high concentrations, leading to a less-than-proportional response.
-
-
Causality—Analyte Solubility & Adsorption:
-
γ-Glutamyltyrosine has limited solubility in aqueous solutions, which can be further reduced by the organic solvents often used in reversed-phase chromatography. At high concentrations, the analyte may begin to precipitate in the vial or on its way to the column.
-
Peptides like γ-Glutamyltyrosine can adsorb to surfaces of vials, tubing, and the column itself. This effect can be non-linear and more pronounced at higher concentrations. The addition of organic modifiers can often improve linearity by reducing this surface adsorption.[2]
-
Troubleshooting Steps & Solutions
| Solution | Experimental Protocol | Expected Outcome |
| Reduce Concentration Range | Prepare a new set of calibration standards, ensuring the highest concentration falls within the demonstrated linear range of your instrument. | The calibration curve should now exhibit strong linearity (R² > 0.995). |
| Adjust UV Detector Wavelength | If using a UV detector, move the analysis wavelength from the absorbance maximum to a less sensitive point on the slope of the peak.[3] | This will lower the absorbance values for all standards, potentially bringing the highest concentration below the saturation point. |
| Dilute Sample Extract | If the issue is with a sample, dilute it so that the analyte concentration falls within the linear portion of the existing calibration curve. | Accurate quantification of the sample. |
| Optimize Mobile Phase | For potential solubility issues, slightly increase the aqueous component of the mobile phase or add a small percentage of a different organic solvent to improve solubility. | Improved peak shape and linearity at higher concentrations. |
Question 2: I'm observing a poor correlation coefficient (R² < 0.99) across my entire calibration range. What should I investigate?
Answer: A poor correlation coefficient across the entire range suggests a systematic or random error in your methodology rather than an issue with a specific concentration level.
-
Causality—Standard Preparation Errors: Inaccurate weighing of the reference standard, improper dilutions, or errors in calculations are common sources of poor linearity.[4]
-
Causality—Instrument Instability: Issues such as fluctuating pump pressure, an unstable detector lamp, or leaks in the system can introduce significant variability, leading to poor linearity.[3][4]
-
Causality—Column Degradation: An old or poorly maintained column can lead to distorted peak shapes and inconsistent retention times, both of which will negatively impact the precision of your measurements and the linearity of the curve.[4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor calibration curve linearity.
Question 3: When analyzing biological samples, my calibration curve linearity is much worse compared to standards prepared in solvent. Why is this happening and what can I do?
Answer: This is a classic example of the "matrix effect," a major challenge in bioanalysis, especially when using LC-MS/MS.[5]
-
Causality—Matrix Effect: The matrix refers to all the other components in a biological sample besides your analyte of interest. These co-eluting components can interfere with the ionization of γ-Glutamyltyrosine at the mass spectrometer's source, leading to either ion suppression (a lower signal than expected) or ion enhancement (a higher signal).[6][7] This effect can be inconsistent across different concentrations and samples, thereby destroying the linearity of the calibration curve.[6][8]
Strategies for Mitigation
| Strategy | Description | Key Advantage |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ¹³C or ¹⁵N). It is added to all samples and standards. | The SIL-IS co-elutes with the analyte and experiences the same matrix effects. By using the ratio of the analyte signal to the IS signal, the variability caused by the matrix is normalized. This is the gold standard for correcting matrix effects.[5] |
| Improved Sample Preparation | Instead of a simple protein precipitation, use a more rigorous technique like Solid Phase Extraction (SPE) or liquid-liquid extraction to remove interfering components before analysis. | Reduces the amount of matrix components introduced into the analytical system, thereby minimizing ion suppression or enhancement.[8] |
| Chromatographic Optimization | Modify the HPLC/UHPLC gradient, mobile phase, or even the column chemistry to achieve better separation between γ-Glutamyltyrosine and the interfering matrix components. | By ensuring the analyte elutes in a "cleaner" region of the chromatogram, the impact of co-eluting interferences is reduced. |
| Standard Addition | The sample is split and spiked with known concentrations of the analyte. The resulting curve is extrapolated back to determine the original concentration. | This method corrects for matrix effects on a per-sample basis but is very labor-intensive and not suitable for high-throughput analysis.[5] |
Question 4: I suspect my γ-Glutamyltyrosine is degrading during sample preparation or analysis. How can I confirm and prevent this?
Answer: Analyte stability is critical for a linear and reproducible calibration. γ-Glutamyl peptides can be susceptible to both enzymatic and chemical degradation.
-
Causality—Enzymatic Degradation: Biological samples like plasma, serum, or tissue homogenates contain enzymes such as γ-glutamyltransferase (GGT) that can degrade γ-Glutamyltyrosine.[9][10] This process can be rapid; for example, the related dipeptide γ-Glu-Cys has a half-life of only 11-17 minutes in rat serum or human plasma.[11]
-
Causality—Chemical Degradation: Like many peptides, γ-Glutamyltyrosine can be susceptible to oxidative degradation, especially if samples are not handled properly.[12] The stability can also be influenced by factors like pH and temperature.[13]
Prevention and Verification Protocols
-
Work Quickly and at Low Temperatures: Perform all sample preparation steps on ice to minimize enzymatic activity.
-
Use Enzyme Inhibitors: For biological samples, consider adding a GGT inhibitor to your extraction buffer to prevent analyte loss.
-
Assess Stability: Prepare a known concentration of γ-Glutamyltyrosine in the sample matrix. Analyze aliquots at different time points (e.g., 0, 30, 60, 120 minutes) while keeping them under your typical sample processing conditions. A significant decrease in the measured concentration over time confirms degradation.
-
Check Stock Solution Stability: Periodically re-analyze your highest and lowest calibration standards against a freshly prepared standard to ensure your stock solution has not degraded over time.
Frequently Asked Questions (FAQs)
-
Q: What is a good linear range to start with for γ-Glutamyltyrosine analysis by LC-MS/MS?
-
A: Based on published methods for similar γ-glutamyl dipeptides, a range from low nanomolar (nM) to mid-micromolar (µM) is often achievable. One study demonstrated excellent linearity (r² > 0.99) for γ-glutamyl peptides up to 100 µM.[5] Your specific range will depend on your instrument's sensitivity.
-
-
Q: How do I properly prepare my calibration standards?
-
A: Always use a calibrated analytical balance to weigh your reference standard. Prepare a concentrated primary stock solution in a suitable solvent (γ-Glutamyltyrosine is soluble in water[13]), and then perform serial dilutions using calibrated pipettes to create your working standards. It is best practice to prepare standards in the same matrix as your samples (e.g., blank plasma) if matrix effects are anticipated.[14]
-
-
Q: What are the key physicochemical properties of γ-Glutamyltyrosine I should be aware of?
-
A: γ-Glutamyltyrosine is a dipeptide with a molecular weight of approximately 310.30 g/mol .[15] It is a relatively polar molecule, as indicated by its predicted logP value of around -2.3 to -2.5.[16] It has both acidic (carboxyl groups) and basic (amino group) functionalities, with predicted pKa values of approximately 1.8 (strongest acidic) and 9.1 (strongest basic).[16] These properties are important for selecting the appropriate chromatographic conditions and pH for the mobile phase.
-
-
Q: When should I use a weighted vs. unweighted linear regression?
-
A: An unweighted linear regression assumes that the variance of the measurement is constant across the entire concentration range. However, it is common in analytical chemistry for the absolute error to increase with concentration (a phenomenon known as heteroscedasticity). In such cases, a weighted regression (e.g., 1/x or 1/x²) should be used. This gives more weight to the lower concentration points, which are more precise, and typically results in a more accurate calibration model. Examining a plot of residuals versus concentration can help determine if weighting is necessary; if the residuals fan out at higher concentrations, weighting is appropriate.[17]
-
References
-
PharmaSciences. Troubleshooting during HPLC calibration. Available from: [Link]
-
Powers, R. et al. (2022). Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS. National Institutes of Health. Available from: [Link]
-
Sato, H. et al. (2021). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. MDPI. Available from: [Link]
-
ResearchGate. What could cause an HPLC to fail to produce a linear standard curve? Available from: [Link]
-
Soga, T. et al. (2019). Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays. ResearchGate. Available from: [Link]
-
Jágr, M. et al. (2020). Quantitative analysis of the glutathione pathway cellular metabolites by targeted liquid chromatography‐tandem mass spectrometry. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. Glutamyltyrosine. PubChem. Available from: [Link]
-
Percy, A. J. et al. (2012). The effect of peptide adsorption on signal linearity and a simple approach to improve reliability of quantification. PubMed Central. Available from: [Link]
-
Hazelton, L. et al. (2011). In Vitro Studies on Degradation of Gamma-L-Glutamyl-L-Cysteine and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke. PubMed. Available from: [Link]
-
Reddit. I'm getting non-linear response. r/CHROMATOGRAPHY. Available from: [Link]
-
Selerity Technologies, Inc. HPLC Troubleshooting Guide. Available from: [Link]
-
ResearchGate. Linear model suggests main determination factors for peptide's peak... Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis: an overview. Available from: [Link]
-
FooDB. Showing Compound gamma-Glutamyltyrosine (FDB112194). Available from: [Link]
-
ResearchGate. Standard calibration curve for both glutamate (A) and GABA (B). Linear... Available from: [Link]
-
Zhang, R. et al. (2021). Advances and Perspectives of Responsive Probes for Measuring γ-Glutamyl Transpeptidase. PubMed Central. Available from: [Link]
-
ResearchGate. USING UV SPECTROPHOTOMETRIC METHOD TO DETERMINE THE LINEARITY OF VILDAGLIPTIN BRANDS. Available from: [Link]
-
Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. Available from: [Link]
-
The Royal Society of Chemistry. Is my calibration linear? AMC Technical Brief. Available from: [Link]
-
PubMed. Glutathione Degradation. Available from: [Link]
-
Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]
-
Bioanalytical Insights. What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? Available from: [Link]
-
Spectropol. High-Performance Absorbance Linearity: Spectrometer Accuracy. Available from: [Link]
-
University of Groningen. LC-MS analysis of key components of the glutathione cycle in tissues and body fluids from mice with myocardial infarction. Available from: [Link]
-
ACS Omega. Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. Available from: [Link]
-
PubMed. Matrix effect elimination during LC-MS/MS bioanalytical method development. Available from: [Link]
-
Digital.CSIC. Evaluation of linearity for calibration functions: A practical approach for chromatography techniques. Available from: [Link]
-
MDPI. Study of the Oxidative Forced Degradation of Glutathione in Its Nutraceutical Formulations Using Zone Fluidics and Green Liquid Chromatography. Available from: [Link]
-
PubMed Central. A γ-Glutamyl Transpeptidase-Independent Pathway of Glutathione Catabolism to Glutamate via 5-Oxoproline in Arabidopsis. Available from: [Link]
-
PubMed. Analytical methods to investigate glutathione and related compounds in biological and pathological processes. Available from: [Link]
Sources
- 1. spectropol.pl [spectropol.pl]
- 2. The effect of peptide adsorption on signal linearity and a simple approach to improve reliability of quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pharmasciences.in [pharmasciences.in]
- 5. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. droracle.ai [droracle.ai]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Glutathione Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Studies on Degradation of Gamma-L-Glutamyl-L-Cysteine and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CAS 7432-23-7: Glutamyltyrosine | CymitQuimica [cymitquimica.com]
- 14. researchgate.net [researchgate.net]
- 15. Glutamyltyrosine | C14H18N2O6 | CID 94340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Showing Compound gamma-Glutamyltyrosine (FDB112194) - FooDB [foodb.ca]
- 17. digital.csic.es [digital.csic.es]
Validation & Comparative
Beyond GGT Activity: γ-Glutamyltyrosine vs. Other γ-Glutamyl Peptides as Biomarkers
Executive Summary: The Shift from Enzyme to Metabolite
For decades, Gamma-Glutamyl Transferase (GGT) activity has been the clinical gold standard for assessing liver dysfunction and alcohol abuse. However, measuring the enzyme alone lacks specificity. It tells us the machinery is upregulated but offers little insight into the specific metabolic flux or the downstream consequences of oxidative stress.
The new frontier in metabolomics is the direct quantification of
This guide critically compares
Mechanistic Foundation: The -Glutamyl Cycle
To select the right biomarker, one must understand their distinct origins within the
The "Biomarker Trap"
-
-Glu-Cys: Produced by
-Glutamylcysteine Synthetase ( -GCS) .[1][2][3] It is the rate-limiting precursor to GSH. Its levels reflect synthesis capacity. -
-Glu-Tyr /
-Glu-Leu: Produced by GGT . GGT cleaves extracellular GSH and transfers the -glutamyl moiety to an acceptor amino acid (e.g., Tyrosine or Leucine) to facilitate re-uptake. Their levels reflect GSH recycling and extracellular oxidative stress.
Pathway Visualization
The following diagram illustrates the divergent origins of these peptides.
Figure 1: The divergence of γ-glutamyl peptide biomarkers. γ-Glu-Cys reflects synthesis, while γ-Glu-Tyr reflects GGT-mediated recycling and oxidative load.
Comparative Performance Analysis
The following table synthesizes experimental data comparing the three primary
| Feature | |||
| Primary Indication | Oxidative Stress & Liver Disease | GSH Synthesis Deficiency | Metabolic Syndrome (MetS) |
| Origin Enzyme | GGT (Transpeptidation) | GGT (Transpeptidation) | |
| Plasma Stability | High (>24h at 4°C) | Low ( | High (>24h at 4°C) |
| Sample Prep Req. | Standard Protein Precipitation | Mandatory Derivatization (e.g., NEM) to prevent oxidation | Standard Protein Precipitation |
| MetS Specificity | Moderate (Linked to inflammation) | Low | High (Causal link to Obesity/BP) |
| Detection (LC-MS) | High Sensitivity (ESI+) | Moderate (Poor ionization without label) | High Sensitivity (ESI+) |
Critical Insight: The Stability Factor
For clinical and large-scale research,
Experimental Protocol: LC-MS/MS Quantification
This protocol is designed for the simultaneous quantification of stable
A. Sample Preparation (Self-Validating Workflow)
Goal: Maximize recovery while removing protein interferences.
-
Thawing: Thaw plasma samples on ice.
-
Internal Standard (IS) Spike: Add 10
L of isotope-labeled IS mixture (e.g., -Glu-Tyr- ) to 50 L of plasma.-
Validation Check: The IS corrects for matrix effects and ionization suppression.
-
-
Protein Precipitation: Add 150
L of ice-cold Acetonitrile containing 0.1% Formic Acid .-
Why Formic Acid? Acidification helps dissociate peptides from carrier proteins (albumin).
-
-
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer 100
L of supernatant to a glass vial. -
Dilution (Optional): If using HILIC, dilute 1:1 with acetonitrile to match initial mobile phase conditions.
B. LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+)
Chromatography (HILIC Mode):
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7
m).-
Expertise: HILIC is preferred over C18 because
-GPs are polar and elute too close to the void volume in Reverse Phase, causing ion suppression.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 60% B over 10 minutes.
Mass Spectrometry (MRM Parameters):
-
Source: ESI Positive Mode.
-
Transitions (Optimized):
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Rationale |
| 311.1 | 182.1 | 20 | Loss of | |
| 311.1 | 136.1 | 35 | Tyrosine immonium ion (Qualifier) | |
| 261.1 | 132.1 | 18 | Loss of | |
| 251.1 | 122.0 | 15 | Requires NEM derivatization (+125 Da shift) |
Data Interpretation & Disease Association
When analyzing results, use the following logic tree to interpret elevated levels.
Figure 2: Diagnostic decision tree based on specific peptide elevation.
Key Findings from Literature
-
Metabolic Syndrome:
-Glu-Leu is causally associated with increased BMI, triglycerides, and blood pressure.[2][4] It is a stronger predictor of pre-diabetes than -Glu-Tyr. -
Liver Disease Discrimination: A panel including
-Glu-Tyr can discriminate between drug-induced liver injury and viral hepatitis with AUC > 0.85, outperforming GGT activity alone. -
Aging:
-Glu-Tyr levels are negatively correlated with leukocyte telomere length, serving as a cumulative marker of lifetime oxidative stress.
References
-
Soga, T., et al. (2011). "Serum metabolomics reveals γ-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease." Journal of Hepatology.
-
Wu, Q., et al. (2022).[5] "Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks."[2][4][5][6] Frontiers in Cardiovascular Medicine.
-
Zheng, Y., et al. (2016). "Metabolomics profiling reveals novel markers for leukocyte telomere length." Aging (Albany NY).
-
Richie, J.P., et al. (1996).[7] "Long-term stability of blood glutathione and cysteine in humans."[7] Clinical Chemistry.
-
Koenig, G., et al. (2015). "Gamma-Glutamyltransferase: A Predictive Biomarker of Cellular Antioxidant Inadequacy and Disease Risk." Disease Markers.
Sources
- 1. γ-Glutamylcysteine synthetase and γ-glutamyl transferase as differential enzymatic sources of γ-glutamylpeptides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. levels.com [levels.com]
- 7. Long-term stability of blood glutathione and cysteine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity: L- vs. D-Isomers of γ-Glutamyltyrosine
Topic: Biological activity of L- vs. D-isomers of γ-Glutamyltyrosine Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the stereoisomeric forms of γ-Glutamyltyrosine (γ-Glu-Tyr), specifically comparing the biologically active L-γ-Glutamyl-L-tyrosine against its D-isomer counterparts (e.g., D-γ-Glu-D-Tyr, L-γ-Glu-D-Tyr).
For researchers and drug developers, the distinction is binary:
-
L-γ-Glu-L-Tyr is the endogenous, bioactive metabolite responsible for the "Kokumi" sensation via the Calcium-Sensing Receptor (CaSR) and is actively transported by peptide transporters (PEPT1/2). However, it is rapidly hydrolyzed by γ-glutamyl transpeptidase (GGT).
-
D-Isomers function primarily as metabolically stable negative controls or potential competitive antagonists. They exhibit negligible efficacy at the CaSR due to strict steric requirements of the Venus Flytrap (VFT) domain.
Part 1: Structural & Physicochemical Comparison[1][2]
While L- and D-isomers share identical molecular weights and atomic connectivity, their spatial arrangement dictates their biological fate.
| Feature | L-γ-Glutamyl-L-tyrosine (Natural) | D-γ-Glutamyl-D-tyrosine (Synthetic) |
| Stereochemistry | (2S)-2-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid | (2R)-2-amino-5-[[(1R)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |
| Molecular Weight | 310.30 g/mol | 310.30 g/mol |
| Solubility | High (Water/PBS) | High (Water/PBS) |
| CaSR Potency (EC₅₀) | High (Micromolar range) | Inactive / Very Low |
| GGT Hydrolysis | Rapid (Substrate) | Resistant (Non-substrate) |
| Transport (PEPT1) | High Affinity Substrate | Low Affinity / Passive Diffusion |
Part 2: Biological Activity Profile[3]
1. Sensory & Receptor Activity (The Kokumi Effect)
The primary biological interest in γ-Glu-Tyr lies in its role as a Kokumi substance —a flavor modulator that enhances thickness, mouthfulness, and continuity. This effect is mediated by the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor (GPCR).
-
Mechanism: L-γ-Glu-L-Tyr binds to the orthosteric VFT domain of the CaSR.
-
Stereoselectivity: Crystallographic and functional mutagenesis studies confirm that the CaSR binding pocket is highly stereoselective.
-
L-Isomer: The L-configuration of the N-terminal γ-glutamyl moiety is critical for hydrogen bonding with Ser147 and Ser170 within the receptor cleft. The L-tyrosine moiety interacts with hydrophobic pockets (Phe42, Pro39) to stabilize the active conformation.
-
D-Isomer: The D-configuration creates steric clashes, preventing the closure of the VFT lobes required for G-protein activation (Gq/11). Consequently, D-isomers fail to trigger the intracellular calcium mobilization necessary for the sensory signal.
-
2. Metabolic Stability & Enzymatic Degradation
The bioavailability of γ-Glu-Tyr is governed by γ-glutamyl transpeptidase (GGT) , a membrane-bound enzyme abundant in the kidney and epithelial tissues.
-
L-Isomer: Is a prime substrate for GGT. The enzyme cleaves the γ-glutamyl bond, releasing free Glutamate and Tyrosine. This rapid degradation limits the systemic half-life of the L-isomer in vivo.
-
D-Isomer: The active site of GGT is evolved to recognize L-glutamate. D-γ-glutamyl compounds are generally poor substrates or competitive inhibitors. Therefore, D-isomers exhibit high metabolic stability, making them useful tools for studying non-metabolic transport mechanisms.
3. Transport and Bioavailability[1]
-
PEPT1/PEPT2: These proton-coupled oligopeptide transporters prefer dipeptides with L-amino acid residues. L-γ-Glu-L-Tyr is actively absorbed in the small intestine and reabsorbed in the kidney.
-
Blood-Brain Barrier (BBB): While L-isomers can be transported via specific systems (like System L for the Tyr residue after hydrolysis), the intact D-isomer is likely excluded or transported at a significantly lower rate, limiting its central nervous system (CNS) utility.
Part 3: Visualization of Signaling & Workflows
Diagram 1: CaSR Signaling Pathway (Kokumi Effect)
This diagram illustrates the pathway activated by the L-isomer, leading to the release of intracellular calcium.
Caption: Signal transduction pathway of L-γ-Glu-Tyr via CaSR, triggering intracellular calcium flux.
Diagram 2: Experimental Workflow for Stability Testing
A logic flow for differentiating isomers based on enzymatic resistance.
Caption: Workflow to distinguish L- vs. D-isomers using GGT enzymatic susceptibility.
Part 4: Experimental Protocols
Protocol 1: CaSR Functional Assay (FLIPR Calcium Flux)
Objective: To quantify the potency (EC₅₀) of γ-Glu-Tyr isomers on the human Calcium-Sensing Receptor.
Materials:
-
HEK293 cells stably expressing human CaSR (HEK-CaSR).
-
FLIPR Calcium 6 Assay Kit (Molecular Devices).
-
Test Compounds: L-γ-Glu-L-Tyr and D-γ-Glu-D-Tyr (10 µM – 10 mM).
-
Buffer: HBSS with 20 mM HEPES, pH 7.4.
Methodology:
-
Cell Seeding: Plate HEK-CaSR cells (50,000 cells/well) in black-walled, clear-bottom 96-well plates. Incubate overnight.
-
Dye Loading: Remove media and add 100 µL of Calcium 6 dye loading buffer. Incubate for 2 hours at 37°C.
-
Baseline Measurement: Place plate in FLIPR Tetra system. Record baseline fluorescence for 10 seconds.
-
Compound Addition: Automatically add 25 µL of 5x concentrated test compounds (L- or D-isomer) to the wells.
-
Data Acquisition: Monitor fluorescence intensity (excitation 485 nm, emission 525 nm) for 120 seconds.
-
Analysis: Calculate
. Plot dose-response curves.-
Expected Result: L-isomer shows a sigmoidal dose-response. D-isomer shows a flat line or minimal response.
-
Protocol 2: Enzymatic Stability Assay (GGT Susceptibility)
Objective: To determine the half-life (
Materials:
-
Recombinant Human GGT1 enzyme or Porcine Kidney GGT.
-
Substrate: 1 mM L-γ-Glu-L-Tyr and 1 mM D-γ-Glu-D-Tyr.
-
Buffer: 100 mM Tris-HCl, pH 8.0.
-
Detection: HPLC with UV (210 nm) or LC-MS/MS.
Methodology:
-
Preparation: Prepare 1 mM substrate solutions in Tris buffer.
-
Initiation: Add GGT enzyme (0.1 Units/mL) to the substrate solution at 37°C.
-
Sampling: Aliquot 100 µL at
minutes. -
Quenching: Immediately add 100 µL of ice-cold Acetonitrile/0.1% Formic Acid to stop the reaction. Centrifuge at 10,000 x g for 5 min.
-
Quantification: Inject supernatant into HPLC. Monitor the disappearance of the intact dipeptide peak and appearance of free Tyrosine.
-
Calculation: Plot
vs. Time. The slope gives .
References
-
Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides. Source: Chemical & Pharmaceutical Bulletin (2016) Note: Defines the structural requirement for L-configuration at N-terminus for CaSR activation.
-
The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase. Source: International Journal of Molecular Sciences (2023) Note: Details the enzymatic hydrolysis of L-isomers and resistance of D-isomers.
-
Allosteric Modulation of the Calcium-Sensing Receptor by γ-Glutamyl Peptides. Source: Journal of Biological Chemistry (2006) Note: Establishes the mechanism of CaSR activation by these peptides.
-
Transport of Gamma-Glutamyl Amino Acids: Role of Glutathione and GGT. Source: Proceedings of the National Academy of Sciences (1979) Note: foundational work on the transport and metabolism of gamma-glutamyl compounds.
-
Gamma-Glutamyl Compounds and their Enzymatic Production. Source: Applied Microbiology and Biotechnology (2006) Note: Discusses substrate specificity of GGT regarding stereochemistry.
Sources
A Comparative Analysis of γ-Glutamyltyrosine and Glutathione in Antioxidant Assays: A Technical Guide for Researchers
This guide provides an in-depth comparative study of the antioxidant properties of the naturally occurring dipeptide γ-Glutamyltyrosine and the ubiquitous tripeptide glutathione. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances of these compounds and presents a framework for their evaluation using established antioxidant assays. We will explore the structural basis for their antioxidant potential, provide detailed experimental protocols for comparative analysis, and discuss the implications of their differential activities.
Introduction: The Significance of Endogenous Antioxidants in Cellular Health
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The cellular antioxidant defense system comprises a network of enzymes and small molecules that work in concert to mitigate oxidative damage. Among the most crucial endogenous antioxidants is the tripeptide glutathione (γ-L-glutamyl-L-cysteinyl-glycine), often referred to as the "master antioxidant."[1][2] Its unique chemical structure and high intracellular concentration enable it to participate in a multitude of protective mechanisms.
Recently, there has been growing interest in other endogenous peptides and their potential roles in cellular defense. One such molecule is the dipeptide γ-Glutamyltyrosine, a compound composed of glutamic acid and tyrosine. While its physiological roles are less understood compared to glutathione, its structural features, particularly the presence of a phenolic tyrosine residue, suggest a potential for antioxidant activity.[1][3] This guide aims to provide a comprehensive comparative analysis of γ-Glutamyltyrosine and glutathione, offering a scientific rationale for their study and the methodologies to assess their relative antioxidant efficacies.
Mechanistic Insights into Antioxidant Action
The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. The mechanisms by which γ-Glutamyltyrosine and glutathione are proposed to exert their antioxidant effects are distinct, stemming from the different functional groups within their amino acid constituents.
Glutathione: A Multifaceted Antioxidant
Glutathione (GSH) is a tripeptide synthesized from glutamate, cysteine, and glycine.[2] Its antioxidant prowess is primarily attributed to the thiol group (-SH) of its cysteine residue.[2] GSH participates in antioxidant defense through several mechanisms:
-
Direct Radical Scavenging: The thiol group can directly donate a hydrogen atom to neutralize a variety of reactive oxygen species, including hydroxyl radicals and superoxide anions. In this process, glutathione itself becomes oxidized, forming the glutathione radical (GS•), which can then react with another GS• to form glutathione disulfide (GSSG).[2]
-
Enzymatic Detoxification: Glutathione serves as a crucial cofactor for several antioxidant enzymes.
-
Glutathione Peroxidases (GPx): These enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides, using glutathione as a reducing agent.[2]
-
Glutathione S-Transferases (GSTs): This family of enzymes conjugates glutathione to a wide range of electrophilic toxins and xenobiotics, facilitating their detoxification and excretion.
-
-
Regeneration of Other Antioxidants: Glutathione can regenerate other important antioxidants, such as vitamins C and E, back to their active, reduced forms.
The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a critical indicator of cellular redox status. A high GSH/GSSG ratio is essential for maintaining a reducing intracellular environment.
}
γ-Glutamyltyrosine: The Role of the Phenolic Group
γ-Glutamyltyrosine is a dipeptide formed from a γ-glutamyl linkage between glutamic acid and tyrosine.[4][5] Unlike glutathione, it lacks a thiol group. Its predicted antioxidant activity is primarily attributed to the phenolic hydroxyl group on the side chain of the tyrosine residue.[1][3] The proposed antioxidant mechanism involves:
-
Hydrogen Atom Donation: The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. This process results in the formation of a relatively stable tyrosyl radical. The stability of this radical is due to the delocalization of the unpaired electron across the aromatic ring, which makes the tyrosyl radical less reactive than the initial free radical.[1][3]
-
Prevention of Oxidative Damage: By scavenging free radicals, the tyrosine residue can protect other molecules, such as lipids and proteins, from oxidative damage.[3] Studies on tyrosine-containing dipeptides have shown that their antioxidant capacity is influenced by the position of the tyrosine residue (N-terminal versus C-terminal) and the nature of the adjacent amino acid.[6][7]
}
Comparative Evaluation of Antioxidant Capacity: Experimental Protocols
To objectively compare the antioxidant performance of γ-Glutamyltyrosine and glutathione, a panel of in vitro antioxidant assays is recommended. Each assay is based on a different chemical principle, providing a more comprehensive assessment of antioxidant activity. Here, we detail the protocols for three widely used assays: DPPH, ABTS, and ORAC.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular and straightforward method for evaluating the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration is proportional to the antioxidant's capacity to donate a hydrogen atom.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in the dark at 4°C.
-
Prepare stock solutions of γ-Glutamyltyrosine, glutathione, and a positive control (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., water or methanol).
-
Prepare a series of dilutions for each test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilutions (or solvent for the blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_blank is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value. A lower IC50 value indicates higher antioxidant activity.[8][9]
-
}
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.[10][11]
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and dilutions of the test compounds and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the test compound dilutions (or solvent for the blank) to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ABTS•+ using the same formula as for the DPPH assay.
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve. A higher TEAC value indicates greater antioxidant activity.[10][12]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The assay is based on the principle that the antioxidant competes with the fluorescent probe for the peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).[13]
-
Reagent Preparation:
-
Prepare a working solution of fluorescein (the fluorescent probe) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Prepare a solution of AAPH (the radical initiator) in the same buffer. This solution should be prepared fresh daily.
-
Prepare stock solutions and dilutions of the test compounds and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the test compound dilutions (or buffer for the blank) to the respective wells.
-
Pre-incubate the plate at 37°C for at least 10 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence intensity (excitation at 485 nm, emission at 520 nm) every minute for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample and the blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The results are expressed as Trolox Equivalents (TE). A standard curve is generated by plotting the net AUC against different concentrations of Trolox. The ORAC value of the sample is then calculated from this curve. A higher ORAC value indicates a greater antioxidant capacity.[13]
-
Expected Outcomes and Comparative Discussion
Based on the known antioxidant mechanisms, we can anticipate the relative performance of γ-Glutamyltyrosine and glutathione in these assays.
Table 1: Predicted Comparative Antioxidant Performance
| Assay | Principle | Predicted Performance of Glutathione | Predicted Performance of γ-Glutamyltyrosine | Rationale |
| DPPH | Hydrogen Atom Transfer | High | Moderate to High | Glutathione's thiol group is an excellent hydrogen donor. The phenolic group of tyrosine is also a good hydrogen donor. |
| ABTS | Electron and Hydrogen Atom Transfer | High | Moderate to High | Both compounds can effectively reduce the ABTS radical cation through electron and/or hydrogen donation. |
| ORAC | Peroxyl Radical Scavenging (HAT) | High | Moderate to High | Both glutathione and the tyrosine residue are expected to effectively quench peroxyl radicals via hydrogen atom transfer. |
It is important to note that these are predicted outcomes. The actual experimental results will provide a definitive comparison. Several factors could influence the relative activities:
-
Reaction Kinetics: The rate at which each compound reacts with the specific radical in each assay will be a critical determinant of its measured antioxidant capacity.
-
Steric Hindrance: The accessibility of the active functional group (thiol vs. phenolic hydroxyl) to the radical may differ, influencing reactivity.
-
Redox Potential: The ease with which each compound can be oxidized will play a significant role in its antioxidant activity.
Studies on tyrosine-containing dipeptides have shown that their antioxidant capacity can be comparable to or even exceed that of free tyrosine, and is influenced by the neighboring amino acid.[6][7] Therefore, it is plausible that γ-Glutamyltyrosine will exhibit significant antioxidant activity. However, a direct comparison with the highly efficient and versatile antioxidant glutathione is necessary to fully understand its potential physiological role.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative study of γ-Glutamyltyrosine and glutathione as antioxidants. By understanding their distinct mechanisms of action and employing a panel of robust antioxidant assays, researchers can obtain valuable data on their relative efficacies.
The experimental data generated from these studies will be crucial for several reasons:
-
Elucidating the Physiological Role of γ-Glutamyltyrosine: Determining its antioxidant capacity is a key step in understanding its potential contribution to cellular defense.
-
Drug Discovery and Development: Peptides with potent antioxidant properties are of interest as potential therapeutic agents for diseases associated with oxidative stress.
-
Nutraceutical and Food Science: Understanding the antioxidant properties of naturally occurring peptides can inform the development of functional foods and dietary supplements.
Future research should focus on conducting these comparative assays to generate quantitative data. Furthermore, cell-based assays and in vivo studies will be essential to validate the in vitro findings and to explore the bioavailability, metabolism, and physiological relevance of γ-Glutamyltyrosine as an antioxidant.
References
-
Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International Journal of Molecular Sciences. [Link]
-
Biological Functions of Antioxidant Dipeptides. Journal of Nutritional Science and Vitaminology. [Link]
-
The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. Molecules. [Link]
-
Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. ResearchGate. [Link]
-
A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues. Foods. [Link]
-
New Insights into Antioxidant Peptides: An Overview of Efficient Screening, Evaluation Models, Molecular Mechanisms, and Applications. Foods. [Link]
-
A Review of Antioxidant Peptides Derived from Meat Muscle and By-Products. Antioxidants. [Link]
-
Food Protein-Derived Antioxidant Peptides: Molecular Mechanism, Stability and Bioavailability. Antioxidants. [Link]
-
Comparison of the conventional and in silico approaches for obtaining antioxidant peptides. ResearchGate. [Link]
-
Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method). Elabscience. [Link]
-
TEAC Assay. Citeq Biologics. [Link]
-
OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). LTL. [Link]
-
gamma-Glutamyltyrosine (Compound). Exposome-Explorer. [Link]
-
DPPH assay graphics for 7 a and 7 b. IC50: 1.65±0.12 mg/mL, 7 a; 2.59±0.05 mg/mL, 7 b. ResearchGate. [Link]
-
Glutamyltyrosine. PubChem. [Link]
-
dpph assay ic50: Topics by Science.gov. Science.gov. [Link]
-
N-gamma-L-Glutamyl-L-tyrosine. FooDB. [Link]
-
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Antioxidants. [Link]
-
Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. [Link]
-
USDA Database for the Oxygen Radical Absorbance Capacity (ORAC) of Selected Foods. USDA. [Link]
-
DPPH Anti Oxidant Assay / TEST & IC50 CALCULATION. YouTube. [Link]
-
Antioxidant Testing: An ORAC Update. Nutraceuticals World. [Link]
-
Natural Compounds and Glutathione: Beyond Mere Antioxidants. MDPI. [Link]
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A Comparative Analysis of the Kokumi Taste Intensity of γ-Glutamyltyrosine and Other Bioactive Peptides
Introduction: Beyond the Five Basic Tastes - The "Kokumi" Sensation
In the intricate world of taste perception, beyond the five well-established modalities of sweet, sour, salty, bitter, and umami, lies a more nuanced and complex sensation known as "kokumi".[1] Derived from the Japanese words "koku" (rich) and "mi" (taste), kokumi does not impart a distinct taste of its own but rather enhances and modulates other tastes, contributing to a sense of richness, body, and complexity in foods.[1] This phenomenon, often described as "mouthfulness" or "heartiness," is attributed to a class of compounds, primarily γ-glutamyl peptides, that interact with the calcium-sensing receptor (CaSR) on the tongue.[1]
This guide provides a comprehensive comparison of the kokumi taste intensity of γ-Glutamyltyrosine (γ-Glu-Tyr) and other notable kokumi peptides. We will delve into the experimental data that underpins our understanding of their relative potencies, explore the molecular mechanisms of action, and provide detailed protocols for the scientific assessment of these intriguing taste-modifying compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of sensory science, food chemistry, and pharmacology.
The Central Role of the Calcium-Sensing Receptor (CaSR) in Kokumi Perception
The sensation of kokumi is primarily mediated by the activation of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR) also involved in calcium homeostasis.[1] When kokumi peptides bind to the CaSR on taste bud cells, they potentiate the signals for other tastes like umami, sweetness, and saltiness, leading to an amplified and more complex flavor experience.[1] The potency of a kokumi peptide is therefore directly related to its ability to activate the CaSR.
Caption: A workflow diagram for the sensory evaluation of kokumi peptides.
Protocol 2: In Vitro Calcium-Sensing Receptor (CaSR) Activity Assay
This protocol describes a cell-based fluorescence assay to measure the activation of the CaSR by kokumi peptides.
Objective: To determine the EC50 value of a kokumi peptide for the human CaSR.
Materials:
-
HEK-293 cells stably expressing the human CaSR
-
Cell culture medium and reagents
-
96-well black-walled, clear-bottom plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Test kokumi peptides at various concentrations
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing the human CaSR under standard conditions.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Assay:
-
Prepare serial dilutions of the test kokumi peptide in assay buffer.
-
Add the peptide solutions to the wells containing the dye-loaded cells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying CaSR activation.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against the peptide concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the peptide that elicits a half-maximal response.
-
Conclusion and Future Directions
The study of kokumi peptides is a rapidly evolving field with significant implications for the food and pharmaceutical industries. While peptides like γ-Glu-Val-Gly have demonstrated potent kokumi-enhancing effects, the specific quantitative intensity of γ-Glutamyltyrosine remains an area ripe for further investigation. The methodologies outlined in this guide provide a robust framework for such research.
Future studies should focus on:
-
Determining the precise taste threshold and CaSR EC50 value for γ-Glutamyltyrosine.
-
Conducting direct comparative sensory studies of γ-Glutamyltyrosine against other key kokumi peptides.
-
Exploring the synergistic effects of γ-Glutamyltyrosine with other taste compounds.
By continuing to unravel the complexities of kokumi taste perception, we can unlock new avenues for flavor enhancement, salt and sugar reduction, and the development of novel therapeutic agents targeting the calcium-sensing receptor.
References
-
Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients. (n.d.). PMC. [Link]
-
Effect of a kokumi peptide, γ-glutamyl-valyl-glycine, on the sensory characteristics of chicken consommé. (n.d.). ResearchGate. [Link]
-
Comparing the difference in enhancement of kokumi-tasting γ-glutamyl peptides on basic taste via molecular modeling approaches and sensory evaluation. (n.d.). ResearchGate. [Link]
-
Mechanism of the perception of “kokumi” substances and the sensory characteristics of the “kokumi” peptide, γ-Glu-Val-Gly. (n.d.). ResearchGate. [Link]
-
Increase of Kokumi γ-Glutamyl Peptides in Porcine Hemoglobin Hydrolysate Using Bacterial γ-Glutamyltransferase. (2022). Journal of Agricultural and Food Chemistry. [Link]
-
Characterization of kokumi γ-glutamyl peptides and volatile aroma compounds in alternative grain miso fermentations. (2023). LWT. [Link]
-
Effects of the Potent Kokumi Peptide, γ-Glutamyl-Valyl-Glycine, on Sensory Characteristics of Foods and Beverages. (n.d.). ResearchGate. [Link]
-
Comparative Quantitation of Kokumi γ-Glutamyl Peptides in Spanish Dry-Cured Ham under Salt-Reduced Production. (2022). Foods. [Link]
-
Sensory-Guided Identification and Characterization of Kokumi-Tasting Compounds in Green Tea (Camellia sinensis L.). (2022). Molecules. [Link]
-
Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides. (2010). Journal of Biological Chemistry. [Link]
-
Extracellular Calcium Receptor as a Target for Glutathione and Its Derivatives. (2022). International Journal of Molecular Sciences. [Link]
-
Glutathione-Based Photoaffinity Probe Identifies Caffeine as a Positive Allosteric Modulator of the Calcium-Sensing Receptor. (2024). Journal of the American Chemical Society. [Link]
-
A, dose-response curves from the calcium release assay for GSH and... (n.d.). ResearchGate. [Link]
-
Diversity of γ- glutamyl peptides and oligosaccharides, the "kokumi" taste enhancers, in seeds from soybean mini core collections. (2018). Bioscience, Biotechnology, and Biochemistry. [Link]
-
(PDF) Sensory-Guided Identification and Characterization of Kokumi-Tasting Compounds in Green Tea (Camellia sinensis L.). (2022). ResearchGate. [Link]
-
Glutathione-Based Photoaffinity Probe Identifies Caffeine as a Positive Allosteric Modulator of the Calcium-Sensing Receptor. (2024). PMC. [Link]
Sources
Comparative metabolomics of tissues with high vs. low γ-Glutamyltyrosine
Comparative Metabolomics Guide: High vs. Low -Glutamyltyrosine Tissues
Executive Summary
Part 1: The Biological Landscape
To interpret metabolomic data correctly, one must understand the physiological disparity between the comparator tissues. The presence of
Tissue Comparison: Kidney (High Flux) vs. Muscle (Low Flux)
| Feature | Kidney (Proximal Tubule) | Skeletal Muscle |
| High Abundance. The kidney is the primary organ for GSH degradation and amino acid recovery from the glomerular filtrate. | Low/Trace Abundance. Muscle relies on intracellular GSH synthesis but has negligible ecto-GGT activity for extracellular recovery. | |
| Enzymatic Driver | GGT (High Expression). Located on the apical brush border membrane. | GGT (Low/Absent). Minimal expression; GSH turnover is slower and primarily intracellular. |
| Metabolic Context | Rapid GSH hydrolysis | Stable GSH pool. Turnover increases only under severe oxidative stress or catabolic states. |
| Co-occurring Metabolites | 5-Oxoproline (pyroglutamate), Cysteinylglycine, Free Tyrosine. | Glutamine (for ammonia transport), Alanine, intact GSH. |
Mechanistic Pathway: The
-Glutamyl Cycle
The following diagram illustrates the generation of
Caption: The GGT-mediated transfer of the
Part 2: Comparative Metabolomics Workflow
This protocol is designed to preserve the integrity of the
1. Sample Preparation (Critical Step)
-
Objective: Quench metabolism immediately to prevent artificial accumulation of
-Glu-Tyr (via GGT) or degradation (via cyclotransferase). -
Comparison Note: Kidney tissue requires a higher volume of quenching solvent due to intense enzymatic activity compared to muscle.
Protocol:
-
Harvest: Rapidly dissect tissue and flash-freeze in liquid nitrogen (<30 seconds).
-
Homogenization:
-
Solvent: 80% Methanol / 20% Water with 0.1% Formic Acid (Cold, -20°C). The acid is crucial to inhibit residual enzymatic activity and stabilize the dipeptide.
-
Ratio: 50 mg tissue per 1 mL solvent.
-
Internal Standard: Add
-Glu-Tyr-d3 (isotopically labeled) prior to homogenization to account for matrix effects.
-
-
Extraction: Vortex for 1 min, incubate at -20°C for 20 min.
-
Clarification: Centrifuge at 15,000 x g for 15 min at 4°C. Collect supernatant.
2. LC-MS/MS Acquisition
-
Platform: UHPLC coupled to Triple Quadrupole MS (QQQ).
-
Column: HSS T3 C18 (Waters) or equivalent. (Retains polar dipeptides better than standard C18).
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 0% B (1 min)
30% B (5 min). -Glu-Tyr typically elutes early due to polarity.
MS Transitions (MRM Mode):
-
Analyte (
-Glu-Tyr):-
Precursor: 311.1
[M+H]+ -
Quantifier: 182.1
(Tyrosine fragment) -
Qualifier: 130.1
(Pyroglutamate fragment)
-
-
Internal Standard (
-Glu-Tyr-d3):-
Precursor: 314.1
-
Quantifier: 185.1
-
Part 3: Data Interpretation & Logic
When analyzing the data, the absolute quantification of
Diagnostic Ratios
| Ratio | Interpretation in High Tissue (Kidney) | Interpretation in Low Tissue (Muscle) |
| High Ratio: Indicates active transport and high GGT flux. The system is "loading" tyrosine. | Low Ratio: Tyrosine is likely derived from proteolysis or uptake via other transporters (e.g., LAT1), not the | |
| High Ratio: Suggests GSH depletion or high turnover (oxidative stress). | N/A: Ratio is typically negligible due to low numerator. | |
| 5-Oxoproline / | Balanced: Indicates efficient recycling via 5-oxoprolinase. | N/A: Accumulation of 5-oxoproline in muscle usually indicates glutathione synthetase deficiency, not cycle flux. |
Workflow Visualization
The following diagram outlines the logical flow from tissue extraction to data validation.
Caption: Analytical workflow ensuring accurate quantification and differentiation of tissue metabolic states.
Part 4: Experimental Validation (Self-Check)
To ensure your data is valid, apply these "Self-Validating" checks:
-
The "GGT-Inhibitor" Control:
-
Experiment: Treat a subset of kidney samples (or cell lines) with Acivicin (a potent GGT inhibitor) prior to extraction.
-
Expected Result:
-Glu-Tyr levels should plummet, while GSH levels may stabilize or increase extracellularly. If -Glu-Tyr remains high, your signal may be an isobaric interference or non-enzymatic artifact.
-
-
The "Oxidative Stress" Challenge:
-
Experiment: Induce oxidative stress (e.g., via Acetaminophen).
-
Expected Result: In the Liver (normally low/moderate GGT), GGT expression and
-Glu-Tyr levels should rise significantly as a salvage mechanism. In Muscle, the response will be blunted.
-
References
-
Meister, A. (1973). "On the enzymology of amino acid transport." Science.
-
Soga, T., et al. (2011). "Serum metabolomics reveals γ-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease."[3][4][5] Journal of Hepatology.
-
Griffith, O. W., & Meister, A. (1979).[6] "Translocation of intracellular glutathione to membrane-bound gamma-glutamyl transpeptidase as a discrete step in the gamma-glutamyl cycle: glutathionuria after inhibition of transpeptidase."[6] Proceedings of the National Academy of Sciences.
-
Zhang, H., et al. (2020). "Quantitative analysis of γ-glutamyl dipeptides in biological samples by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.
Sources
- 1. γ-Glutamyl Cycle [flipper.diff.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Serum metabolomics reveals γ-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System [mdpi.com]
- 6. quora.com [quora.com]
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthetic γ-Glutamyltyrosine
Introduction
γ-Glutamyltyrosine (γ-Glu-Tyr) is a dipeptide of significant interest in biochemical and pharmaceutical research, notably for its role as a substrate in enzymatic assays and as a potential building block in novel therapeutic agents.[1][2][3] The precision of experimental outcomes and the safety profile of any subsequent drug product are fundamentally dependent on the purity of the starting synthetic standard. However, "purity" is not a monolithic concept; it is a composite assessment of identity, isomeric integrity, and the absence of process-related and degradation impurities.[4][5][6]
This guide presents a rigorous, multi-modal analytical framework for the comprehensive purity assessment of synthetic γ-Glu-Tyr standards. We will move beyond a simple percentage value on a certificate of analysis and delve into the causality behind our choice of orthogonal analytical techniques. This self-validating workflow is designed to provide researchers and drug developers with a high degree of confidence in their starting material, ensuring both reproducibility and safety.
The Challenge: Foreseeing the Impurities
Chemical peptide synthesis, while powerful, is susceptible to side reactions that can introduce a variety of impurities.[4][7] For a dipeptide like γ-Glu-Tyr, the primary concerns are not just contaminants but subtle structural variants that can be difficult to detect.
-
Structural Isomers: The most critical potential impurity is the α-glutamyltyrosine isomer. The biological function is intrinsically tied to the γ-linkage via the glutamate side-chain carboxyl group. An α-linked impurity could lead to erroneous kinetic data or pharmacological outcomes.
-
Diastereomers: Racemization can occur during synthesis, leading to the incorporation of D-amino acids instead of the intended L-amino acids.[7][8][9] These D-isomers (γ-D-Glu-L-Tyr, γ-L-Glu-D-Tyr, γ-D-Glu-D-Tyr) can be difficult to separate and may have different biological activities.
-
Process-Related Impurities: These include by-products from incomplete deprotection, side-reactions during amino acid coupling, or residual reagents and solvents from the manufacturing process.[4][6]
A robust purity assessment, therefore, must be capable of not only quantifying the main component but also identifying and quantifying these specific, challenging impurities.
An Orthogonal Framework for Purity Verification
No single analytical technique can provide a complete picture of peptide purity. We must employ a series of orthogonal (independent) methods, each interrogating a different physicochemical property of the molecule. This approach ensures that a weakness in one method is compensated by the strength of another.
Caption: Orthogonal workflow for γ-Glu-Tyr purity assessment.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the gold standard for assessing the purity of a peptide sample by separating it from its impurities.[10][11][12][13] We use reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.[14][15] A C18 column is the workhorse for peptides, providing excellent resolving power.[14] A shallow gradient is crucial for separating closely related peptide impurities, which often have very similar retention times.[16] Detection at a low wavelength (210-230 nm) is used because it detects the peptide backbone, providing a more universal response for the target peptide and any peptide-related impurities.[4]
Experimental Protocol: RP-HPLC
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: 5% to 45% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve standard in Mobile Phase A to a concentration of 1 mg/mL.
Data Presentation: Comparison of Two Hypothetical Standards
| Parameter | Standard A (High Purity) | Standard B (Low Purity) |
| Retention Time (Main Peak) | 15.2 min | 15.2 min |
| Area % (Main Peak) | 99.8% | 94.1% |
| Impurity 1 (14.8 min) | 0.1% | 2.5% |
| Impurity 2 (16.5 min) | 0.1% | 3.4% |
Standard A demonstrates high chromatographic purity, whereas Standard B shows significant impurity peaks, indicating the presence of other components.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Causality: While HPLC quantifies impurities, it doesn't identify them. LC-MS couples the separation power of HPLC with the mass-resolving power of mass spectrometry, allowing us to confirm the molecular weight of the main peak and tentatively identify impurities.[11][17][18] Electrospray Ionization (ESI) is the preferred method for peptides as it is a "soft" ionization technique that keeps the molecule intact.[19] This step is a critical identity check; the observed mass must match the theoretical mass of γ-Glu-Tyr (C14H18N2O6, Theoretical Mass: 326.30 g/mol ).
Experimental Protocol: LC-MS
-
LC System: Utilize the same HPLC method as described above.
-
Mass Spectrometer: ESI source, positive ion mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Scan Range: m/z 100 - 1000.
-
Data Analysis: Extract the mass spectrum for the main peak and any significant impurity peaks. Look for the protonated molecule [M+H]⁺.
Data Presentation: Mass Confirmation
| Parameter | Expected Result | Standard A Result | Standard B Result |
| Theoretical [M+H]⁺ | 327.12 Da | --- | --- |
| Observed [M+H]⁺ (Main Peak) | --- | 327.12 Da | 327.13 Da |
| Mass of Impurity 1 | --- | Not applicable | 311.10 Da |
| Mass of Impurity 2 | --- | Not applicable | 327.13 Da |
Interpretation: Both standards show the correct mass for the main component. However, in Standard B, Impurity 2 has the same mass as the parent compound, strongly suggesting it is a structural isomer (e.g., α-Glu-Tyr), which co-eluted or eluted very closely. Impurity 1 has a different mass, suggesting a different peptide sequence or modification.
Structural Isomer Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is the most powerful tool for unambiguous structure determination of molecules in solution.[20][21][22] It is the only technique that can definitively distinguish between the γ- and α-linkages in Glutamyl-Tyrosine. This is achieved by analyzing the chemical shifts and coupling patterns of the protons (¹H NMR) and carbons (¹³C NMR) in the glutamate residue. The chemical environment of the α-proton and the side-chain protons of glutamate are distinctly different depending on which carboxyl group is involved in the peptide bond.
Experimental Protocol: ¹H NMR
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O) or DMSO-d₆.
-
Concentration: 5-10 mg/mL.
-
Experiments: 1D ¹H, and 2D experiments like COSY and TOCSY for full assignment.[22][23][24]
-
Key Diagnostic Region: The chemical shift of the glutamate α-proton (α-H). In the γ-linked isomer, this proton is adjacent to a free carboxylic acid, shifting it to a different position compared to the α-linked isomer where it is adjacent to the amide bond.
Data Presentation: Isomeric Purity Assessment
| Standard | Diagnostic ¹H Signal (Glu α-H) | Interpretation |
| Standard A | Single peak at ~3.8 ppm | >99% γ-linked isomer |
| Standard B | Major peak at ~3.8 ppm, minor peak at ~4.2 ppm | Contains a significant amount (~3-4%) of the α-linked isomer, consistent with LC-MS data. |
This NMR data provides the definitive proof that Standard B contains a significant isomeric impurity that would be missed by HPLC and mass spectrometry alone.
Enantiomeric Purity by Chiral Chromatography
Expertise & Causality: The biological activity of peptides is highly dependent on their stereochemistry.[7] It is essential to confirm that both the glutamic acid and tyrosine residues are in the L-configuration. Racemization during synthesis is a known risk.[7] A direct method using a Chiral Stationary Phase (CSP) in HPLC is often effective.[25][26] However, a more universal and robust method involves hydrolyzing the peptide back to its constituent amino acids and then analyzing them using a validated chiral method, which can involve derivatization followed by GC-MS or HPLC analysis.[8]
Experimental Protocol: Chiral Analysis (via Hydrolysis)
-
Hydrolysis: Acid hydrolysis (e.g., 6N HCl at 110°C for 24h) to break the peptide bond.
-
Derivatization: React the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).
-
Analysis: Separate the resulting diastereomers using standard RP-HPLC.
-
Quantification: The D-amino acid derivatives will have a different retention time from the L-amino acid derivatives, allowing for their quantification.
Data Presentation: Enantiomeric Purity
| Standard | % D-Glutamic Acid | % D-Tyrosine |
| Standard A | <0.1% | <0.1% |
| Standard B | 1.2% | <0.1% |
Interpretation: Standard A demonstrates high enantiomeric purity. Standard B contains a notable amount of D-Glutamic acid, indicating racemization occurred at that residue during its synthesis or coupling.
Synthesizing the Data: A Final Verdict
By integrating the data from these four orthogonal methods, we can build a comprehensive and trustworthy purity profile.
Caption: Comparative summary of purity profiles.
Final Comparative Analysis
| Analytical Method | Standard A (High Purity) | Standard B (Low Purity) | Conclusion |
| HPLC | 99.8% | 94.1% | Standard B has significant chromatographic impurities. |
| LC-MS | Correct Mass | Correct Mass, but indicates an isomeric impurity. | Standard B's purity issue is not just contamination. |
| NMR | >99% γ-isomer | ~96% γ-isomer, ~4% α-isomer | Confirms the presence of a critical structural isomer in B. |
| Chiral Analysis | >99.9% L,L | Contains 1.2% D-Glu | Standard B has a diastereomeric impurity. |
| Overall Verdict | High Confidence. Suitable for all research applications. | Low Confidence. Unsuitable for quantitative or in-vivo studies due to multiple, well-defined impurities. | The orthogonal approach successfully identifies critical flaws in Standard B that would be missed by a simple HPLC purity check. |
This comprehensive guide illustrates that a single purity value is insufficient for qualifying a synthetic peptide standard. A logical, evidence-based workflow employing orthogonal techniques is the only reliable method to ensure the identity, structural integrity, and purity of γ-Glutamyltyrosine, thereby safeguarding the integrity of your research.
References
-
Title: HPLC Analysis and Purification of Peptides - PMC Source: PubMed Central URL: [Link]
-
Title: Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry Source: American Chemical Society URL: [Link]
-
Title: Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: Learn important facts about Peptide Quality & Purity Source: JPT Peptide Technologies URL: [Link]
-
Title: Overview of peptide and protein analysis by mass spectrometry Source: PubMed URL: [Link]
-
Title: Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study Source: Almac Group URL: [Link]
-
Title: Enantiomeric purity of synthetic therapeutic peptides: A review Source: PubMed URL: [Link]
-
Title: HPLC Analysis Methods for Peptide Characterization Source: Biovera URL: [Link]
-
Title: Protein/Peptide Identification Source: University of Birmingham URL: [Link]
-
Title: Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy Source: PubMed URL: [Link]
-
Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: International Council for Harmonisation URL: [Link]
-
Title: gamma-Glutamyltyrosine (Compound) Source: Exposome-Explorer - IARC URL: [Link]
-
Title: Peptide NMR Source: University of Bayreuth URL: [Link]
-
Title: Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage Source: Royal Society of Chemistry URL: [Link]
-
Title: A new method for the determination of gamma-glutamyltransferase in serum Source: PubMed URL: [Link]
-
Title: Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline Source: ResearchGate URL: [Link]
-
Title: Peptide NMR / Structure elucidation Source: Reddit URL: [Link]
-
Title: NMR in structural determination of proteins and peptides Source: NMIMS Pharmacy URL: [Link]
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Title: What Is Peptide Mass Spectrometry Identification Source: MtoZ Biolabs URL: [Link]
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Title: HPLC Tech Tip: Approach to Peptide Analysis Source: Phenomenex URL: [Link]
-
Title: Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS Source: National Institutes of Health (NIH) URL: [Link]
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Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]
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Title: A beginner's guide to mass spectrometry–based proteomics Source: Portland Press URL: [Link]
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Title: Impurities in new drug substance| ICH Q3A(R2) Source: YouTube URL: [Link]
-
Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: Advanced Chromatography Technologies URL: [Link]
-
Title: Quantitative analysis of the glutathione pathway cellular metabolites by targeted liquid chromatography‐tandem mass spectrometry Source: ResearchGate URL: [Link]
-
Title: ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances Source: IKEV URL: [Link]
-
Title: Q 3 B (R2) Impurities in New Drug Products Source: European Medicines Agency (EMA) URL: [Link]
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Safety Operating Guide
Navigating the Safe Handling of gamma-Glutamyltyrosine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of experimental outcomes and, more importantly, personal safety, are paramount. This guide provides essential, immediate safety and logistical information for handling gamma-Glutamyltyrosine, a dipeptide of growing interest in biomedical research. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and precision in your laboratory.
Understanding the Compound: What is gamma-Glutamyltyrosine?
Gamma-Glutamyltyrosine (γ-Glu-Tyr) is a dipeptide composed of L-glutamic acid and L-tyrosine.[1] These gamma-glutamyl dipeptides are bioactive molecules involved in various physiological processes, including inflammation, oxidative stress, and glucose regulation.[2] In the body, they are products of the activity of gamma-glutamyltransferase (GGT), an enzyme linked to glutathione metabolism.[3] Elevated GGT levels, and by extension, certain gamma-glutamyl peptides, have been associated with an increased risk for a range of conditions, including cardiovascular disease, diabetes, and some cancers.[4][5] This makes γ-Glu-Tyr and similar compounds valuable analytes in clinical and basic research.
While specific toxicological data for gamma-Glutamyltyrosine is not extensively documented, its structural similarity to other dipeptides, such as gamma-L-glutamyl-L-cysteine, suggests a potential for mild irritation. A safety data sheet for gamma-L-glutamyl-L-cysteine indicates that it may cause skin, eye, and respiratory irritation.[6] Therefore, it is prudent to handle gamma-Glutamyltyrosine with a degree of caution appropriate for a novel chemical entity.
Core Safety Directives: Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). The following table outlines the minimum required PPE for handling gamma-Glutamyltyrosine in both solid (lyophilized powder) and solution forms.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects against accidental splashes of solutions and airborne particles of lyophilized powder.[7] |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact.[7][8] It is crucial to change gloves immediately if they become contaminated. |
| Body Protection | Full-coverage lab coat | Protects skin and personal clothing from spills and contamination.[7][8] |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped lab equipment.[8] |
| Respiratory Protection | NIOSH-approved respirator or fume hood | Recommended when handling the lyophilized powder to prevent inhalation of fine particles.[6] |
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling gamma-Glutamyltyrosine minimizes risk and ensures the quality of the compound for experimental use. The following workflow provides a step-by-step guide.
Caption: Decision tree for the disposal of waste.
By adhering to these detailed procedures, researchers can confidently and safely work with gamma-Glutamyltyrosine, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- Biosynth. (2020, December 8).
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- FooDB. (2020, April 20). Showing Compound gamma-Glutamyltyrosine (FDB112194).
- Al-Dabhani, K., et al. (2022). Gamma-Glutamyltransferase: A Predictive Biomarker of Cellular Antioxidant Inadequacy and Disease Risk. Antioxidants, 11(1), 123.
- Exposome-Explorer. (n.d.). gamma-Glutamyltyrosine (Compound).
- Formisano, L., et al. (2015). γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. Biotechnology Advances, 33(5), 674-686.
- PubChem. (n.d.). Glutamyltyrosine.
- Wang, Y., et al. (2022). Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks. Frontiers in Nutrition, 9, 1029645.
- The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. (2023). International Journal of Molecular Sciences, 24(24), 17359.
- How To Dispose Non-Hazardous Waste. (2020, June 30).
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- Peptide Stability: Guidelines and SOPs for Handling and Storage. (2025, June 7). BioLongevity Labs.
- Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
- VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste.
- National Institutes of Health. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 63(1), 133-144.
- Puretides. (2023, July 22). Best Practices For Storing Peptides.
- U.S. Environmental Protection Agency. (2025, December 19).
- Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS. (2016).
- IntelligentHQ. (n.d.). Best Practices for Storing and Handling Research-Grade Peptides.
- U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
